Cas no 102117-40-8 (3,5-bis(trifluoromethyl)sulfanylbenzoic acid)

3,5-bis(trifluoromethyl)sulfanylbenzoic acid structure
102117-40-8 structure
Product Name:3,5-bis(trifluoromethyl)sulfanylbenzoic acid
CAS No:102117-40-8
MF:C9H4F6O2S2
MW:322.247281074524
MDL:MFCD00519677
CID:124916
PubChem ID:1584840
Update Time:2025-04-18

3,5-bis(trifluoromethyl)sulfanylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,5-bis[(trifluoromethyl)thio]-
    • 3,5-bis(trifluoromethylsulfanyl)benzoic acid
    • 3,5-bis(trifluoromethylthio)benzoic acid
    • 3,5-bis-trifluoromethylthiobenzoic acid
    • AC1LUMBI
    • ACMC-20m54b
    • AG-D-10474
    • CTK4A0690
    • 3,5-bis(trifluoromethyl)sulfanylbenzoic acid
    • DTXSID10364524
    • EN300-25591251
    • 3,5-BIS((TRIFLUOROMETHYL)THIO)BENZOIC ACID
    • ST50323870
    • AT22920
    • Z57117581
    • 3,5-BIS[(TRIFLUOROMETHYL)SULFANYL]BENZOIC ACID
    • AKOS002306213
    • CS-0242837
    • Benzoic acid, 3,5-bis[(trifluoromethyl)thio]-
    • 102117-40-8
    • MDL: MFCD00519677
    • Inchi: 1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17)
    • InChI Key: DURCDAJLTJWPKW-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C(=O)O)C=C(C=1)SC(F)(F)F

Computed Properties

  • Exact Mass: 321.95572
  • Monoisotopic Mass: 321.95569069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 87.9Ų

Experimental Properties

  • Density: 1.67
  • Melting Point: 103-105℃
  • Boiling Point: 225.5°C at 760 mmHg
  • Flash Point: 90.2°C
  • Refractive Index: 1.524
  • PSA: 37.3
  • LogP: 4.60860

3,5-bis(trifluoromethyl)sulfanylbenzoic acid Pricemore >>

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